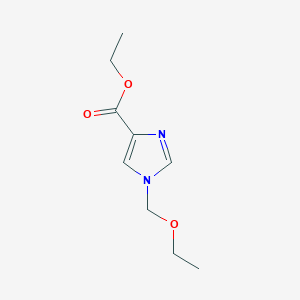

Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-(ethoxymethyl)imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-3-13-7-11-5-8(10-6-11)9(12)14-4-2/h5-6H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNGLXMVZHDGPRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCN1C=C(N=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650338 | |

| Record name | Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957062-83-8 | |

| Record name | Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate synthesis pathway

An In-depth Technical Guide to the Synthesis of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate

This guide provides a comprehensive overview of a plausible synthetic pathway for this compound, a substituted imidazole derivative of interest to researchers and professionals in drug development. The synthesis is presented as a two-stage process, commencing with the construction of the core imidazole heterocycle, followed by the introduction of the ethoxymethyl group at the N1 position. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate replication and further investigation.

Stage 1: Synthesis of Ethyl 1H-imidazole-4-carboxylate

The initial stage focuses on the synthesis of the key intermediate, Ethyl 1H-imidazole-4-carboxylate, starting from the readily available amino acid, glycine. This multi-step process is outlined below.

Step 1.1: Synthesis of Acetyl Glycine

The synthesis begins with the acylation of glycine using acetic anhydride.

Experimental Protocol:

-

Dissolve 22.5 g (0.30 mol) of glycine in 96 mL of water.

-

While stirring at 20°C, add 47 mL (0.50 mol) of acetic anhydride in batches.

-

After the initial addition, continue stirring the reaction mixture at 20°C for 2 hours.

-

Cool the mixture in a freezer overnight to facilitate crystallization.

-

Filter the resulting solid, wash it with a small amount of ice water, and dry to yield acetyl glycine.[1]

-

Concentrate the filtrate under reduced pressure, dissolve the residue in hot water, cool, filter, and dry to obtain a second crop of the product.[1]

| Parameter | Value | Reference |

| Glycine | 22.5 g (0.30 mol) | [1] |

| Acetic Anhydride | 47 mL (0.50 mol) | [1] |

| Reaction Temperature | 20°C | [1] |

| Reaction Time | 2 hours | [1] |

| Yield | 30.5 g (86.8%) | [1] |

Step 1.2: Synthesis of Acetyl Glycine Ethyl Ester

The carboxyl group of acetyl glycine is then esterified to produce acetyl glycine ethyl ester.

Experimental Protocol:

-

In a 250 mL round-bottom flask, combine 11.7 g (0.10 mol) of acetyl glycine, 117 mL of ethanol, and 11.7 g of a strong acidic styrene cation exchange resin.

-

Stir the mixture vigorously and reflux for 3 hours.

-

Cool the reaction mixture to room temperature and filter to recover the resin.

-

Concentrate the filtrate under vacuum to remove the solvent and precipitate the product.

-

Filter the solid to obtain acetyl glycine ethyl ester.[1]

| Parameter | Value | Reference |

| Acetyl Glycine | 11.7 g (0.10 mol) | [1] |

| Ethanol | 117 mL | [1] |

| Reaction Time | 3 hours (reflux) | [1] |

| Yield | 12.1 g (83.3%) | [1] |

Step 1.3: Synthesis of 2-Mercapto-4-imidazole formate ethyl ester

The synthesized acetyl glycine ethyl ester undergoes condensation and cyclization to form the mercapto-imidazole derivative.

Experimental Protocol:

-

To a 100 mL three-necked flask containing 2.6 g (0.065 mol) of 60% NaH solid and 15 mL of toluene, slowly add 15 mL of methyl formate while maintaining the temperature between 15°C and 19°C.

-

After the addition, cool the resulting slurry to 0°C in an ice bath.

-

Slowly add a solution of 8.7 g (0.06 mol) of acetyl glycine ethyl ester in toluene over 1 hour.

-

Allow the reaction mixture to warm to room temperature and let it stand overnight.

-

Dissolve the resulting condensate in ice water, separate the aqueous layer, and wash the toluene layer with ice water.

-

Combine the aqueous layers and add 6.8 g (0.07 mol) of potassium thiocyanate solid.

-

At 0°C, slowly add 13.5 g (0.125 mol) of concentrated hydrochloric acid.

-

Heat the mixture to 55-60°C and maintain this temperature for 4 hours with stirring.

-

Cool the mixture, concentrate to remove residual toluene, and freeze overnight to precipitate the product.

-

Filter and recrystallize the crude product from ethanol to obtain 2-mercapto-4-imidazole formate ethyl ester.[1]

| Parameter | Value | Reference |

| Acetyl Glycine Ethyl Ester | 8.7 g (0.06 mol) | [1] |

| NaH (60%) | 2.6 g (0.065 mol) | [1] |

| Methyl Formate | 15 mL | [1] |

| Potassium Thiocyanate | 6.8 g (0.07 mol) | [1] |

| Concentrated HCl | 13.5 g (0.125 mol) | [1] |

| Reaction Temperature | 55-60°C | [1] |

| Reaction Time | 4 hours | [1] |

| Yield | 3.4 g (32.9%) | [1] |

Step 1.4: Synthesis of Ethyl 1H-imidazole-4-carboxylate

The final step in this stage is the oxidative desulfurization of the mercapto-imidazole intermediate.

Experimental Protocol:

-

Dissolve 0.5 g (0.003 mol) of 2-mercapto-4-imidazole formate ethyl ester in 2.5 g (0.035 mol) of 50% hydrogen peroxide at 15°C.

-

Heat the solution to 55-60°C and maintain for 2 hours.

-

Cool the reaction to room temperature and neutralize to pH 7 with a saturated sodium carbonate solution to precipitate the product.

-

Freeze the mixture overnight, filter, and dry the crude product.

-

Recrystallize the crude solid from water to obtain pure Ethyl 1H-imidazole-4-carboxylate.[1]

| Parameter | Value | Reference |

| 2-Mercapto-4-imidazole formate ethyl ester | 0.5 g (0.003 mol) | [1] |

| 50% Hydrogen Peroxide | 2.5 g (0.035 mol) | [1] |

| Reaction Temperature | 55-60°C | [1] |

| Reaction Time | 2 hours | [1] |

| Yield | 0.23 g (54%) | [1] |

digraph "Stage_1_Synthesis_of_Ethyl_1H_imidazole_4_carboxylate" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];Glycine [label="Glycine"]; AcetylGlycine [label="Acetyl Glycine"]; AcetylGlycineEthylEster [label="Acetyl Glycine Ethyl Ester"]; MercaptoImidazole [label="2-Mercapto-4-imidazole\nformate ethyl ester"]; ImidazoleEster [label="Ethyl 1H-imidazole-4-carboxylate"];

Glycine -> AcetylGlycine [label=" Acetic Anhydride "]; AcetylGlycine -> AcetylGlycineEthylEster [label=" Ethanol, Acid Catalyst "]; AcetylGlycineEthylEster -> MercaptoImidazole [label=" 1. NaH, Methyl Formate\n2. KSCN, HCl "]; MercaptoImidazole -> ImidazoleEster [label=" H2O2 "]; }

Stage 2: N-Alkylation to this compound

With the core imidazole ester in hand, the final step is the introduction of the ethoxymethyl group onto the imidazole nitrogen. This is achieved through an N-alkylation reaction.

Experimental Protocol:

-

Dissolve Ethyl 1H-imidazole-4-carboxylate (1 equivalent) in a suitable solvent such as acetonitrile, DMF, or DMSO.

-

Add a base, such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) (1.1 to 1.5 equivalents), to the solution and stir for 15-30 minutes at room temperature to form the imidazolate anion.

-

Slowly add chloromethyl ethyl ether (1.1 to 1.5 equivalents) to the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction can be gently heated if necessary to drive it to completion.

-

Once the starting material is consumed, pour the reaction mixture into ice-water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Note: The exact reaction conditions (solvent, base, temperature, and time) may require optimization for this specific substrate.

| Parameter | Reagents/Conditions | Reference |

| Substrate | Ethyl 1H-imidazole-4-carboxylate | - |

| Alkylating Agent | Chloromethyl ethyl ether | [2] |

| Base | K₂CO₃ or KOH | [3] |

| Solvent | Acetonitrile, DMF, or DMSO | [3] |

| Reaction Temperature | Room temperature to gentle heating | - |

| Work-up | Aqueous work-up and extraction | [3] |

| Purification | Column chromatography | [3] |

digraph "Stage_2_N_Alkylation" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];ImidazoleEster [label="Ethyl 1H-imidazole-4-carboxylate"]; Imidazolate [label="Imidazolate Anion"]; FinalProduct [label="Ethyl 1-(ethoxymethyl)-1H-\nimidazole-4-carboxylate"];

ImidazoleEster -> Imidazolate [label=" Base (e.g., K2CO3) "]; Imidazolate -> FinalProduct [label=" Chloromethyl ethyl ether "]; }

This technical guide outlines a robust and well-documented pathway for the synthesis of this compound. The provided experimental protocols and quantitative data offer a solid foundation for the practical execution of this synthesis in a research and development setting.

References

An In-depth Technical Guide to Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate

CAS Number: 957062-83-8

This technical guide provides a comprehensive overview of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. Due to its specific substitution pattern, this molecule serves as a valuable intermediate in the synthesis of more complex biologically active molecules. This document outlines its physicochemical properties, a detailed synthetic route, and the broader pharmacological context of the imidazole scaffold.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not extensively available in peer-reviewed literature, which is common for specialized synthetic intermediates. However, key calculated and supplier-provided data are summarized below. For comparative purposes, the properties of its immediate precursor, Ethyl 1H-imidazole-4-carboxylate, are also provided.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 957062-83-8 |

| Molecular Formula | C₉H₁₄N₂O₃ |

| Molecular Weight | 198.22 g/mol |

| Purity | Typically >95% (as per commercial suppliers) |

| Storage Temperature | 2-8°C |

Table 2: Physicochemical Properties of the Precursor, Ethyl 1H-imidazole-4-carboxylate

| Property | Value |

| CAS Number | 23785-21-9 |

| Molecular Formula | C₆H₈N₂O₂ |

| Molecular Weight | 140.14 g/mol |

| Appearance | Off-white to yellow crystalline powder |

| Melting Point | 176-179 °C |

Synthesis and Experimental Protocols

The synthesis of this compound can be logically approached in a two-step sequence starting from the commercially available Ethyl 1H-imidazole-4-carboxylate. The first step involves the synthesis of this precursor, followed by the N-alkoxymethylation of the imidazole ring.

Step 1: Synthesis of Ethyl 1H-imidazole-4-carboxylate

A common and well-documented method for the synthesis of Ethyl 1H-imidazole-4-carboxylate involves the hydrolysis and subsequent esterification of a suitable precursor. A patented method describes the hydrolysis of ethyl 2-mercapto-4-imidazolecarboxylate followed by oxidative desulfurization. An alternative route starts from glycine.

Experimental Protocol (based on oxidative desulfurization):

-

Hydrolysis of Ethyl 2-mercapto-4-imidazolecarboxylate: To a solution of ethyl 2-mercapto-4-imidazolecarboxylate in a suitable solvent (e.g., ethanol), an aqueous solution of a strong base (e.g., sodium hydroxide) is added. The reaction mixture is stirred at an elevated temperature (e.g., 50-70°C) until the reaction is complete (monitored by TLC).

-

Oxidative Desulfurization: After cooling the reaction mixture, an oxidizing agent (e.g., 30% hydrogen peroxide) is added dropwise while maintaining the temperature below a certain threshold (e.g., 30°C). The reaction is stirred until all the starting material is consumed.

-

Work-up and Isolation: The pH of the solution is adjusted to neutral (pH 7) using a suitable acid (e.g., hydrochloric acid), which typically results in the precipitation of the crude product. The precipitate is collected by filtration, washed with cold water, and dried.

-

Purification: The crude Ethyl 1H-imidazole-4-carboxylate can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/petroleum ether) to yield the final product as a crystalline solid.

Step 2: Proposed Synthesis of this compound

The introduction of the ethoxymethyl group at the N-1 position of the imidazole ring can be achieved through a standard N-alkylation reaction.

Proposed Experimental Protocol:

-

Deprotonation: To a solution of Ethyl 1H-imidazole-4-carboxylate in a dry aprotic solvent (e.g., anhydrous tetrahydrofuran or dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), a strong base such as sodium hydride (NaH) is added portion-wise at 0°C. The reaction mixture is stirred at this temperature for 30-60 minutes to ensure complete deprotonation of the imidazole nitrogen.

-

N-Alkoxymethylation: To the resulting solution, a stoichiometric amount of bromomethyl ethyl ether (or a similar ethoxymethylating agent) is added dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours (or until completion as monitored by TLC).

-

Work-up and Isolation: The reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Synthetic Workflow Diagram

Technical Guide: Spectroscopic and Synthetic Overview of Imidazole Carboxylates

Spectroscopic Data for Ethyl 1H-imidazole-4-carboxylate

The following tables summarize the expected spectroscopic data for Ethyl 1H-imidazole-4-carboxylate based on its chemical structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 (broad) | s | 1H | Imidazole N-H |

| ~7.8 | s | 1H | Imidazole C2-H |

| ~7.6 | s | 1H | Imidazole C5-H |

| 4.25 | q | 2H | -O-CH₂ -CH₃ |

| 1.30 | t | 3H | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~163 | C =O (Ester) |

| ~138 | Imidazole C 4 |

| ~135 | Imidazole C 2 |

| ~118 | Imidazole C 5 |

| ~60 | -O -CH₂-CH₃ |

| ~14 | -O-CH₂-C H₃ |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2800 | Broad | N-H stretch (imidazole) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1580 | Medium | C=N stretch (imidazole ring) |

| ~1240 | Strong | C-O stretch (ester) |

Note: The IR spectrum for Ethyl imidazole-4-carboxylate is available from commercial suppliers such as Alfa Aesar, typically recorded on a Bruker Tensor 27 FT-IR spectrometer.[1]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 140 | Moderate | [M]⁺ (Molecular Ion) |

| 112 | Moderate | [M - C₂H₄]⁺ (Loss of ethylene) |

| 95 | High | [M - OC₂H₅]⁺ (Loss of ethoxy group) |

| 68 | High | [C₃H₄N₂]⁺ (Imidazole ring fragment) |

Note: GC-MS data for Ethyl 1H-imidazole-4-carboxylate is available from the NIST Mass Spectrometry Data Center.[2]

Experimental Protocols: Synthesis of Ethyl 1H-imidazole-4-carboxylate

A common synthetic route to Ethyl 1H-imidazole-4-carboxylate involves a multi-step process starting from glycine.

Synthesis Workflow

Step-by-Step Procedure

Step 1: Synthesis of Acetyl Glycine

-

Dissolve 22.5 g of glycine (0.30 mol) in 96 mL of water.

-

Add 47 mL of acetic anhydride (0.50 mol) in portions with stirring at 20°C.

-

Continue stirring for 2 hours.

-

Cool the mixture in an ice bath to induce crystallization.

-

Filter the white solid, wash with a small amount of ice water, and dry to yield acetyl glycine.

Step 2: Synthesis of Acetyl Glycine Ethyl Ester

-

To a round-bottom flask, add 11.7 g of acetyl glycine (0.10 mol), 117 mL of ethanol, and 11.7 g of a strong acidic styrene cation exchange resin.

-

Reflux the mixture with vigorous stirring for 3 hours.

-

Cool to room temperature and filter to recover the resin.

-

Concentrate the filtrate under reduced pressure to obtain acetyl glycine ethyl ester.

Step 3: Synthesis of 2-Mercapto-4-imidazole formate ethyl ester

-

In a three-necked flask under a nitrogen atmosphere, suspend 2.6 g of 60% NaH (0.065 mol) in 15 mL of toluene.

-

Slowly add 15 mL of methyl formate, maintaining the temperature between 15°C and 19°C.

-

Cool the resulting slurry to 0°C and slowly add a solution of 8.7 g of acetyl glycine ethyl ester (0.06 mol) in toluene over 1 hour.

-

Allow the mixture to warm to room temperature and stand overnight to form a viscous condensate.

-

Dissolve the condensate in ice water, separate the aqueous layer, and add 6.8 g of potassium thiocyanate (0.07 mol).

-

Slowly add 13.5 g of concentrated hydrochloric acid at 0°C.

-

Heat the mixture to 55-60°C for 4 hours.

-

Cool, concentrate, and allow to crystallize overnight.

-

Filter and recrystallize from ethanol to obtain the 2-mercapto-4-imidazole formate ethyl ester.

Step 4: Synthesis of Ethyl imidazole-4-carboxylate

-

Dissolve 0.5 g of 2-mercapto-4-imidazole formate ethyl ester (0.003 mol) in 2.5 g of 50% hydrogen peroxide (0.035 mol) at 15°C.

-

Heat the solution to 55-60°C for 2 hours.

-

Cool to room temperature and neutralize to pH 7 with a saturated sodium carbonate solution to precipitate the product.

-

Filter the white crystals, dry, and recrystallize from water to obtain pure Ethyl imidazole-4-carboxylate.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure

Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate possesses a core imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms. The imidazole ring is substituted at the N-1 position with an ethoxymethyl group (-CH₂OCH₂CH₃) and at the C-4 position with an ethyl carboxylate group (-COOCH₂CH₃).

Predicted Molecular Properties:

| Property | Predicted Value |

| Molecular Formula | C₉H₁₄N₂O₃ |

| Molecular Weight | 198.22 g/mol |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 5 |

Proposed Synthesis

A plausible synthetic route to this compound involves a two-step process starting from the commercially available Ethyl 1H-imidazole-4-carboxylate.

Step 1: Deprotonation of Ethyl 1H-imidazole-4-carboxylate

The initial step is the deprotonation of the imidazole nitrogen to form the corresponding imidazolide anion. This is typically achieved using a strong base in an anhydrous aprotic solvent.

Step 2: N-Alkylation with Chloromethyl Ethyl Ether

The second step involves the nucleophilic substitution of the imidazolide anion on chloromethyl ethyl ether. This reaction introduces the ethoxymethyl group at the N-1 position of the imidazole ring.

Materials:

-

Ethyl 1H-imidazole-4-carboxylate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Chloromethyl ethyl ether

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of Ethyl 1H-imidazole-4-carboxylate (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

-

Cool the reaction mixture back to 0 °C and add chloromethyl ethyl ether (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

The Therapeutic Potential of Imidazole Carboxylate Derivatives: A Technical Guide

Introduction

Imidazole, a five-membered heterocyclic aromatic ring containing two nitrogen atoms, is a fundamental scaffold in medicinal chemistry.[1][2] Its derivatives are integral components of numerous natural products and synthetic drugs, exhibiting a wide array of pharmacological properties.[3][4][5] The imidazole ring's unique electronic characteristics and ability to participate in various biological interactions make it a privileged structure in drug design.[2][6] This technical guide focuses on the burgeoning field of imidazole carboxylate derivatives, exploring their diverse biological activities, underlying mechanisms of action, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this promising class of compounds.

Anticancer Activity

Imidazole-containing compounds have emerged as significant players in oncology, with several derivatives demonstrating potent cytotoxic effects against various cancer cell lines.[7][8] The carboxylate moiety can enhance the pharmacokinetic properties and binding interactions of these molecules.[9]

Quantitative Data for Anticancer Activity

| Compound Class | Cell Line | Activity Metric | Value | Reference |

| Imidazole-based Acridine Derivative (19h) | MCF-7, HEP-2 | - | More potent than etoposide | [7] |

| Thiazolyl-thienyl-imidazole (22) | NUGC-3 | IC50 | 0.05 µM | [7] |

| 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML, 13) | SW480 | IC50 | 27.42 nM | [9] |

| 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML, 13) | HCT116 | IC50 | 23.12 nM | [9] |

| 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML, 13) | Caco-2 | IC50 | 33.14 nM | [9] |

| 2-Phenyl Benzimidazole Derivative (35) | MCF-7 | IC50 | 3.37 µM | [9] |

| 2-Phenyl Benzimidazole Derivative (36) | MCF-7 | IC50 | 6.30 µM | [9] |

| Dehydroabietylamine Imidazole Salt (L²) | MCF-7 | IC50 | 0.75 µM | [10] |

| Dehydroabietylamine Imidazole Amide (L⁵) | MCF-7 | IC50 | 2.17 µM | [10] |

| Dehydroabietylamine Imidazole Salt (L¹) | A549 | IC50 | 1.85 µM | [10] |

| Ag(I) N-Heterocyclic Carbene Complex (1) | OVCAR-3 | IC50 | - | Active |

| Ag(I) N-Heterocyclic Carbene Complex (1) | MB157 | IC50 | - | Active |

Mechanisms of Anticancer Action

The anticancer effects of imidazole derivatives are often attributed to their ability to interfere with critical cellular processes. One prominent mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7] Another key target is the vascular endothelial growth factor receptor 2 (VEGFR-2), where inhibition can suppress tumor angiogenesis.[9] Some derivatives also act as DNA intercalating agents, leading to DNA damage and cell death.[7]

Anticancer Mechanisms of Imidazole Carboxylate Derivatives.

Experimental Protocols: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test imidazole carboxylate derivatives and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a sodium dodecyl sulfate (SDS) solution.[11]

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Antimicrobial Activity

Imidazole derivatives, particularly nitroimidazoles, are a well-established class of antimicrobial agents effective against both bacteria and protozoa.[12] The carboxylate functionality can be incorporated to modulate their solubility and cell permeability.

Quantitative Data for Antimicrobial Activity

| Compound Class | Bacterial Strain | Activity Metric | Value (µM) | Reference |

| 5-Nitroimidazole/1,3,4-Oxadiazole Hybrid (62e) | E. coli | MIC | 4.9-17 | [12] |

| 5-Nitroimidazole/1,3,4-Oxadiazole Hybrid (62h) | P. aeruginosa | MIC | 4.9-17 | [12] |

| 5-Nitroimidazole/1,3,4-Oxadiazole Hybrid (62i) | B. subtilis | MIC | 4.9-17 | [12] |

| Quinolone/Imidazole Hybrid (93i) | P. aeruginosa | - | Good Activity | [12] |

| Benzo[d]imidazole-2-carboxamide (8e) | M. tuberculosis H37Rv | MIC | 0.78 µg/mL | [13] |

| Benzo[d]imidazole-2-carboxamides (8a-l, 8o) | M. tuberculosis H37Rv | MIC | 0.78-6.25 µg/mL | [13] |

Mechanisms of Antimicrobial Action

The antimicrobial action of many imidazole derivatives involves the disruption of microbial cell membranes, leading to increased permeability and leakage of essential cellular components.[6] For antifungal imidazoles, a key mechanism is the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6]

References

- 1. pharmacyjournal.net [pharmacyjournal.net]

- 2. longdom.org [longdom.org]

- 3. scialert.net [scialert.net]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. jchemrev.com [jchemrev.com]

- 6. nano-ntp.com [nano-ntp.com]

- 7. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and potential antineoplastic activity of dehydroabietylamine imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Design, synthesis, and biological evaluation of benzo[d]imidazole-2-carboxamides as new anti-TB agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific information regarding the discovery, historical development, or established biological activity of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate. This document, therefore, presents a comprehensive theoretical guide to its synthesis and potential characterization based on established principles of imidazole chemistry. The experimental protocols and data presented are illustrative and based on analogous chemical transformations.

Introduction

Imidazole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and serving as crucial intermediates in the synthesis of complex molecules. The strategic functionalization of the imidazole ring, particularly at the N-1 position, is a common approach to modulate the physicochemical and pharmacological properties of these compounds. The introduction of an ethoxymethyl group at the N-1 position can serve as a protecting group or as a modulator of biological activity. This guide provides a detailed overview of the putative synthesis, characterization, and potential utility of this compound.

Proposed Synthesis

The synthesis of this compound can be conceptually approached through the N-alkoxymethylation of the readily available starting material, Ethyl 1H-imidazole-4-carboxylate. Two primary plausible synthetic routes are outlined below.

Synthesis of Starting Material: Ethyl 1H-imidazole-4-carboxylate

Several methods for the synthesis of Ethyl 1H-imidazole-4-carboxylate have been reported. One common approach involves the cyclization of ethyl acetamidoacetate with potassium thiocyanate, followed by oxidative desulfurization.

Experimental Protocol: Synthesis of Ethyl 1H-imidazole-4-carboxylate

-

Step 1: Cyclization to form 2-mercapto-4-imidazole ethyl formate.

-

In a round-bottom flask equipped with a stirrer and a reflux condenser, ethyl acetamidoacetate is reacted with potassium thiocyanate in a suitable solvent, such as ethanol.

-

The reaction mixture is heated under reflux for several hours.

-

Upon cooling, the product, 2-mercapto-4-imidazole ethyl formate, precipitates and is collected by filtration.

-

-

Step 2: Oxidative Desulfurization.

-

The crude 2-mercapto-4-imidazole ethyl formate is dissolved in an appropriate solvent.

-

An oxidizing agent, such as hydrogen peroxide or nitric acid, is added dropwise at a controlled temperature.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The product, Ethyl 1H-imidazole-4-carboxylate, is then isolated by extraction and purified by recrystallization or column chromatography.

-

Proposed Synthesis of this compound

Method A: Reaction with Chloromethyl Ethyl Ether

This is a direct and common method for the N-alkoxymethylation of imidazoles.

Caption: Proposed synthesis of the target compound via N-alkoxymethylation.

Experimental Protocol (Hypothetical):

-

Preparation: To a stirred solution of Ethyl 1H-imidazole-4-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), a suitable base such as sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) or potassium carbonate (K2CO3, 1.5 eq) is added portion-wise at 0 °C.

-

Reaction: The mixture is stirred at room temperature for 30 minutes to an hour to ensure complete deprotonation of the imidazole nitrogen.

-

Addition of Alkylating Agent: Chloromethyl ethyl ether (1.2 eq) is then added dropwise to the reaction mixture at 0 °C.

-

Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by TLC.

-

Work-up: Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Method B: Reaction with Formaldehyde and Ethanol

This method provides an in-situ formation of the ethoxymethylating agent.

Caption: Alternative proposed synthesis using formaldehyde and ethanol.

Experimental Protocol (Hypothetical):

-

Preparation: Ethyl 1H-imidazole-4-carboxylate (1.0 eq) is dissolved in an excess of ethanol.

-

Reaction: An aqueous solution of formaldehyde (e.g., 37% in water, 1.5 eq) and a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid) are added to the solution.

-

Heating and Monitoring: The reaction mixture is heated to reflux and the progress is monitored by TLC.

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and then with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.

Quantitative Data (Illustrative)

The following table summarizes the expected, illustrative quantitative data for the synthesis of this compound. These values are based on typical yields and properties of similar N-alkoxymethylated imidazoles.

| Parameter | Method A (Chloromethyl Ethyl Ether) | Method B (Formaldehyde/Ethanol) |

| Yield | 75-85% | 60-70% |

| Physical State | Colorless to pale yellow oil | Colorless to pale yellow oil |

| Molecular Formula | C9H14N2O3 | C9H14N2O3 |

| Molecular Weight | 198.22 g/mol | 198.22 g/mol |

| Boiling Point | Not determined | Not determined |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.85 (s, 1H), 7.60 (s, 1H), 5.50 (s, 2H), 4.30 (q, J = 7.1 Hz, 2H), 3.50 (q, J = 7.0 Hz, 2H), 1.35 (t, J = 7.1 Hz, 3H), 1.20 (t, J = 7.0 Hz, 3H) | δ (ppm): 7.85 (s, 1H), 7.60 (s, 1H), 5.50 (s, 2H), 4.30 (q, J = 7.1 Hz, 2H), 3.50 (q, J = 7.0 Hz, 2H), 1.35 (t, J = 7.1 Hz, 3H), 1.20 (t, J = 7.0 Hz, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 163.0, 140.0, 138.5, 120.0, 80.0, 65.0, 60.5, 15.0, 14.5 | δ (ppm): 163.0, 140.0, 138.5, 120.0, 80.0, 65.0, 60.5, 15.0, 14.5 |

| IR (neat, cm⁻¹) | ~2975, 1715, 1540, 1250, 1100 | ~2975, 1715, 1540, 1250, 1100 |

| MS (ESI+) | m/z 199.1 [M+H]⁺, 221.1 [M+Na]⁺ | m/z 199.1 [M+H]⁺, 221.1 [M+Na]⁺ |

Logical Workflow for Synthesis and Characterization

The overall process from starting materials to the final, characterized product can be visualized as follows:

Caption: Logical workflow from synthesis to final product characterization.

Potential Applications and Future Directions

While no specific biological activities have been documented for this compound, its structure suggests several potential areas of application:

-

Medicinal Chemistry Intermediate: The ethoxymethyl group can serve as a protecting group for the imidazole nitrogen, which can be removed under specific conditions. This would allow for selective functionalization at other positions of the imidazole ring or the carboxylate group, making it a potentially valuable intermediate in the synthesis of more complex pharmaceutical agents.

-

Bioisostere: The N-alkoxymethyl imidazole moiety could be explored as a bioisostere for other functional groups in the design of novel bioactive compounds.

-

Screening for Biological Activity: The compound itself could be screened for a variety of biological activities, including as an antimicrobial, anticancer, or anti-inflammatory agent, given the broad spectrum of activities associated with imidazole derivatives.

Future research should focus on the successful synthesis and full characterization of this compound. Subsequent studies could then explore its reactivity, stability, and potential as a building block in organic synthesis, as well as its profile in a range of biological assays.

An In-depth Technical Guide to the Solubility Profile of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate

Disclaimer: As of the last update, specific experimental solubility data for Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate is not publicly available. This guide provides a comprehensive framework for determining its solubility profile based on established methodologies and the physicochemical properties of structurally related compounds. For the purpose of illustration, this document will reference the parent compound, Ethyl 1H-imidazole-4-carboxylate, where relevant.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent, is a critical physicochemical parameter in drug discovery and development. It significantly influences a compound's bioavailability, manufacturability, and therapeutic efficacy. A thorough understanding of a drug candidate's solubility profile is paramount for formulation design, dose determination, and predicting its behavior in biological systems. Poor aqueous solubility is a major reason for the failure of promising drug candidates in the development pipeline. Therefore, a detailed assessment of solubility is a cornerstone of preclinical research.

Compound Profile: this compound

To understand the solubility of this compound, it is essential to first consider its structural features. The molecule consists of an imidazole-4-carboxylate core, an ethyl ester group, and an ethoxymethyl substituent at the N1 position of the imidazole ring.

Structural Features Influencing Solubility:

-

Imidazole Ring: The imidazole ring contains two nitrogen atoms, one of which can act as a hydrogen bond donor (in the protonated form) and both of which can act as hydrogen bond acceptors. This imparts a degree of polarity to the molecule.

-

Ethyl Ester Group: The ester group can act as a hydrogen bond acceptor. The ethyl group is nonpolar and will contribute to the lipophilicity of the molecule.

-

Ethoxymethyl Group: The ether linkage in the ethoxymethyl group can also act as a hydrogen bond acceptor. The ethyl and methylene groups are lipophilic.

Overall, the molecule possesses both polar (imidazole ring, ester, ether) and nonpolar (ethyl and ethoxymethyl groups) characteristics. Its solubility will, therefore, be highly dependent on the nature of the solvent.

Predicted Solubility Profile

Based on its structure, the following solubility profile can be predicted:

-

Aqueous Solubility: The presence of hydrogen bond acceptors suggests some degree of water solubility. However, the nonpolar hydrocarbon portions of the molecule will limit its solubility in water. The solubility in aqueous solutions is expected to be pH-dependent due to the basic nature of the imidazole ring (pKa of the imidazole proton is approximately 7). In acidic solutions, the imidazole ring will be protonated, forming a more soluble salt.

-

Organic Solvent Solubility: The compound is expected to be more soluble in polar organic solvents such as alcohols (e.g., ethanol, methanol), acetone, and dimethyl sulfoxide (DMSO), which can engage in hydrogen bonding and dipole-dipole interactions. It is likely to have lower solubility in nonpolar solvents like hexane.

Experimental Protocols for Solubility Determination

To quantitatively determine the solubility of this compound, several established experimental methods can be employed. The choice of method often depends on the stage of drug development and the required throughput.

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[1][2]

Protocol:

-

Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid precipitation or further dissolution during this step.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or mM).

Kinetic solubility assays are high-throughput methods often used in the early stages of drug discovery for rapid screening of large numbers of compounds.[3][4][5] These methods measure the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.

Protocol (Nephelometric Method):

-

Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).

-

Serial Dilution: Perform serial dilutions of the stock solution in a microtiter plate.

-

Addition of Aqueous Buffer: Add a fixed volume of aqueous buffer (e.g., PBS pH 7.4) to each well.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer, which detects light scattering caused by precipitated particles.[6]

-

Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity signal significantly increases above the background.

Data Presentation: Summarizing Solubility Data

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Thermodynamic Solubility of this compound in Various Solvents at 25°C (Hypothetical Data)

| Solvent | pH | Solubility (µg/mL) | Solubility (mM) | Method |

| Water | 7.0 | 50 | 0.25 | Shake-Flask |

| 0.1 M HCl | 1.0 | >1000 | >5.0 | Shake-Flask |

| PBS | 7.4 | 65 | 0.33 | Shake-Flask |

| Ethanol | N/A | >2000 | >10.1 | Shake-Flask |

| DMSO | N/A | >5000 | >25.2 | Shake-Flask |

Visualizations: Experimental Workflows

Diagrams illustrating the experimental workflows can aid in understanding the methodologies.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

References

An In-depth Technical Guide on the Thermal Stability of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the thermal stability of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document provides a comprehensive overview of the principles of thermal stability for related imidazole compounds, standard analytical methodologies, and a generalized synthesis pathway.

Introduction to the Thermal Stability of Imidazole Derivatives

Imidazole and its derivatives are a critical class of heterocyclic compounds in medicinal chemistry and materials science. Their thermal stability is a key parameter influencing their synthesis, purification, storage, and application. Generally, the thermal stability of imidazole-containing molecules is influenced by the nature and position of substituents on the imidazole ring. Factors such as the presence of electron-withdrawing or electron-donating groups, as well as the nature of N-substituents, can significantly impact the decomposition temperature and pathway.

For N-substituted imidazoles, the strength of the N-substituent bond is a primary determinant of thermal stability. In the case of this compound, the ethoxymethyl group at the N1 position is a key factor. The thermal decomposition of such compounds may be initiated by the cleavage of the N-CH2 bond or the ethoxy group.

Quantitative Data on Related Imidazole Carboxylates

While no specific melting point or decomposition temperature data has been identified for this compound, the following table summarizes the melting points of some structurally related ethyl imidazole carboxylate derivatives to provide a general context.

| Compound Name | Structure | Melting Point (°C) |

| Ethyl 5-methyl-3-phenyl-3H-imidazole-4-carboxylate | 47-49[1] | |

| Ethyl 3-benzyl-5-methyl-3H-imidazole-4-carboxylate | 54-56[1] | |

| Ethyl imidazole-2-carboxylate | 174-183[2] |

Disclaimer: The data presented above is for structurally related compounds and should not be considered representative of the thermal properties of this compound.

Experimental Protocols for Thermal Stability Assessment

To determine the thermal stability of this compound, the following standard experimental techniques would be employed:

3.1. Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperature and to study the kinetics of decomposition.

-

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of programmed heating rates.

-

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) is placed in a sample pan (e.g., alumina, platinum).

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve plots percentage weight loss versus temperature. The onset temperature of decomposition is a key parameter for assessing thermal stability.

-

3.2. Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine melting point, glass transition temperature, and to characterize phase transitions and decomposition processes (exothermic or endothermic).

-

Instrumentation: A differential scanning calorimeter.

-

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a sample pan (e.g., aluminum). An empty sealed pan is used as a reference.

-

The sample and reference are heated at a constant rate (e.g., 10 °C/min).

-

The heat flow required to maintain the sample and reference at the same temperature is measured.

-

The resulting DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks.

-

Mandatory Visualizations

4.1. Generalized Synthesis Workflow

The following diagram illustrates a generalized synthetic pathway for the preparation of N-alkoxymethyl imidazole esters, such as this compound. The synthesis typically involves the N-alkylation of an imidazole-4-carboxylate precursor.

Caption: Generalized Synthesis of N-Alkoxymethyl Imidazole Esters.

4.2. Logical Flow for Thermal Analysis

The following diagram outlines the logical workflow for the thermal analysis of an imidazole derivative.

Caption: Workflow for Thermal Stability Assessment.

Conclusion

References

An In-depth Technical Guide to the Purity Analysis of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate, a key intermediate in various synthetic applications. The protocols and data presented herein are designed to assist researchers and quality control professionals in establishing robust analytical workflows for this compound.

Introduction

This compound is an imidazole derivative with significant utility in medicinal chemistry and materials science. Ensuring the purity of this compound is critical for the reliability and reproducibility of downstream applications. This guide details the application of modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, for comprehensive purity assessment.

Analytical Methodologies and Experimental Protocols

A multi-faceted approach employing chromatographic and spectroscopic techniques is recommended for a thorough purity analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for quantifying the purity of this compound and detecting non-volatile impurities. A reverse-phase method is generally suitable for this class of compounds.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water (both with 0.1% formic acid) is often effective for separating imidazole derivatives.[1]

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Program:

-

0-5 min: 10% B

-

5-20 min: 10% to 90% B

-

20-25 min: 90% B

-

25.1-30 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 230 nm (based on the UV absorbance of the imidazole chromophore).

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve a precisely weighed amount of the sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Given the polarity of the target molecule, derivatization may be necessary to improve its volatility and chromatographic behavior.[2]

Experimental Protocol:

-

Instrumentation: A GC system coupled with a mass spectrometer.

-

Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

-

Inlet Temperature: 250 °C

-

Injection Mode: Splitless (1 µL injection volume).[2]

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.[2]

-

Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

-

Mass Range: m/z 40-500.

-

Ion Source Temperature: 230 °C.

-

-

Sample Preparation (with Derivatization): To a solution of the sample (approx. 1 mg/mL in a suitable aprotic solvent like acetonitrile), add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture at 60 °C for 30 minutes to facilitate the silylation of any active hydrogens.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural confirmation and the detection of structurally related impurities. Quantitative NMR (qNMR) can also be employed for an accurate purity assessment against a certified internal standard.

Experimental Protocol:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), ensuring the sample is fully dissolved.

-

¹H NMR Parameters:

-

Pulse Program: Standard single pulse.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 5 seconds (for quantitative measurements, this should be at least 5 times the longest T₁ of interest).

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent. For qNMR, add a known amount of a suitable internal standard (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene).

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a typical batch of this compound, illustrating how purity data can be presented.

| Analytical Technique | Parameter | Result |

| HPLC (UV, 230 nm) | Purity (Area %) | 99.5% |

| Known Impurity 1 | 0.2% | |

| Unknown Impurity 2 | 0.1% | |

| Total Impurities | 0.5% | |

| GC-MS (TIC) | Purity (Area %) | >99% |

| Residual Solvent (Ethanol) | <0.1% | |

| Starting Material 1 | Not Detected | |

| ¹H qNMR | Purity (w/w %) | 99.2% ± 0.3% |

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the purity analysis process.

Caption: Overall workflow for the purity analysis of the target compound.

Caption: Step-by-step workflow for the HPLC analysis.

Caption: Logical pathway for the identification of unknown impurities.

Conclusion

The purity of this compound can be reliably determined using a combination of HPLC, GC-MS, and NMR spectroscopy. The methodologies outlined in this guide provide a robust framework for quality control and assurance. It is recommended that method validation be performed in accordance with relevant regulatory guidelines to ensure the accuracy and precision of the results.

References

Methodological & Application

Application Notes and Protocols for N-Alkylation of Ethyl Imidazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the N-alkylation of ethyl imidazole-4-carboxylate, a critical transformation in the synthesis of various biologically active compounds. The protocols and data presented are compiled from established methods, offering a robust starting point for synthetic applications.

Introduction

N-alkylation of the imidazole ring is a fundamental reaction in medicinal chemistry. For ethyl imidazole-4-carboxylate, this reaction introduces an alkyl substituent at one of the nitrogen atoms, leading to the formation of N-alkylated products. The regioselectivity of this reaction can be influenced by the reaction conditions employed. Due to the electron-withdrawing nature of the carboxylate group, the nucleophilicity of the imidazole nitrogen is reduced, often necessitating the use of a base to facilitate the reaction.

General Reaction Scheme

The N-alkylation of ethyl imidazole-4-carboxylate proceeds via the deprotonation of the imidazole nitrogen by a base, followed by nucleophilic attack on an alkylating agent.

Caption: General reaction scheme for the N-alkylation of ethyl imidazole-4-carboxylate.

Experimental Protocol

This protocol provides a general procedure for the N-alkylation of ethyl imidazole-4-carboxylate. Specific conditions may need to be optimized depending on the alkylating agent used.

Materials:

-

Ethyl imidazole-4-carboxylate

-

Alkylating agent (e.g., alkyl halide, dialkyl sulfate)

-

Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), potassium hydroxide (KOH))[1]

-

Solvent (e.g., acetonitrile (CH₃CN), dimethylformamide (DMF), dimethyl sulfoxide (DMSO))[1]

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser (if heating)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a solution of ethyl imidazole-4-carboxylate (1 equivalent) in the chosen solvent (e.g., acetonitrile), add the base (1.1-1.5 equivalents).[1]

-

Initial Stirring: Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the imidazole anion.[1]

-

Addition of Alkylating Agent: Add the alkylating agent (1.0-2.0 equivalents) dropwise to the reaction mixture.[1]

-

Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, evaporate the solvent under reduced pressure.[1]

-

Dissolve the crude product in ethyl acetate.[1]

-

Wash the organic layer with water and then with brine.[1]

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.[1]

-

Filter the drying agent and evaporate the solvent in vacuo to obtain the crude product.[1]

-

-

Purification: Purify the crude product by column chromatography on silica gel, if necessary.

Experimental Workflow

Caption: Experimental workflow for the N-alkylation of ethyl imidazole-4-carboxylate.

Quantitative Data Summary

The following table summarizes various reaction conditions and reported yields for the N-alkylation of imidazole derivatives. While not all examples use ethyl imidazole-4-carboxylate specifically, they provide a strong indication of effective conditions. For instance, the N-alkylation of 4-nitroimidazole, which also has an electron-withdrawing group, offers relevant insights.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Ethyl bromoacetate | K₂CO₃ | CH₃CN | Room Temp. | 24 | 40 | [1] |

| Ethyl bromoacetate | K₂CO₃ | DMSO | Room Temp. | 24 | 35 | [1] |

| Ethyl bromoacetate | K₂CO₃ | DMF | Room Temp. | 24 | 30 | [1] |

| Carbonic Ester | Organic Tertiary Amine | Toluene | 80-140 | Not Specified | High | [2] |

| 1-Bromobutane | Alkaline Carbons | Dry Media | 60 | Not Specified | ~70-75 | [3] |

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Alkylating agents are often toxic and/or carcinogenic and should be handled with extreme care.

-

Bases such as sodium hydride are highly reactive and flammable; handle under an inert atmosphere.

These application notes and protocols provide a comprehensive guide for the N-alkylation of ethyl imidazole-4-carboxylate. Researchers are encouraged to adapt and optimize these procedures for their specific synthetic targets.

References

Use of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate as a pharmaceutical intermediate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate as a pharmaceutical intermediate. Due to the limited availability of specific documented applications for this compound, this guide presents a proposed synthesis and potential applications based on established principles of organic chemistry and drug development.

Introduction

This compound (CAS No. 957062-83-8) is a functionalized imidazole derivative that holds potential as a versatile intermediate in pharmaceutical synthesis.[1][2][3] Its structure, featuring a reactive carboxylate group and a protected imidazole nitrogen, makes it a valuable building block for the construction of more complex molecular architectures. The ethoxymethyl (EOM) group serves as a common and readily cleavable protecting group for the imidazole nitrogen, allowing for selective reactions at other positions of the molecule.

Chemical Structure:

Key Features:

-

Protected Imidazole Nitrogen: The N-ethoxymethyl group prevents unwanted side reactions at the imidazole nitrogen, enabling regioselective functionalization.

-

Ester Functionality: The ethyl carboxylate group at the C4 position can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups such as amides or alcohols.

-

Imidazole Core: The imidazole scaffold is a common motif in many biologically active compounds.

Synthesis of this compound

A plausible two-step synthesis for this compound is proposed, starting from the commercially available Ethyl 1H-imidazole-4-carboxylate.

Step 1: Synthesis of Ethyl 1H-imidazole-4-carboxylate

The synthesis of the precursor, Ethyl 1H-imidazole-4-carboxylate, can be achieved through various published methods. One common approach involves the reaction of ethyl glyoxylate with formamidine.[4]

Step 2: N-Ethoxymethylation of Ethyl 1H-imidazole-4-carboxylate

The introduction of the ethoxymethyl protecting group at the N1 position of the imidazole ring can be accomplished by reacting Ethyl 1H-imidazole-4-carboxylate with chloromethyl ethyl ether in the presence of a suitable base.

Materials:

-

Ethyl 1H-imidazole-4-carboxylate

-

Chloromethyl ethyl ether (CEM-Cl)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Dropping funnel

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 1H-imidazole-4-carboxylate (1.0 eq).

-

Add anhydrous DMF to dissolve the starting material.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

-

Slowly add chloromethyl ethyl ether (1.2 eq) dropwise via a dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Safety Precautions:

-

Sodium hydride is a highly flammable and reactive solid. Handle with extreme care in an inert atmosphere.

-

Chloromethyl ethyl ether is a carcinogen and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

DMF is a skin and eye irritant. Wear appropriate gloves and eye protection.

The following table presents hypothetical quantitative data for the proposed synthesis. Actual results may vary.

| Parameter | Value |

| Starting Material | Ethyl 1H-imidazole-4-carboxylate |

| Reagents | NaH, CEM-Cl, DMF |

| Reaction Time | 12-16 hours |

| Hypothetical Yield | 75-85% |

| Purity (post-chromatography) | >98% (by HPLC) |

| Appearance | Colorless to pale yellow oil |

Application as a Pharmaceutical Intermediate

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). The EOM-protected nitrogen allows for selective modifications at other positions of the molecule.

The general workflow for utilizing this intermediate in a multi-step API synthesis is outlined below.

Caption: General workflow for API synthesis.

This protocol describes the conversion of the ethyl ester to an amide, a common step in drug synthesis.

Materials:

-

This compound

-

Amine (R-NH₂)

-

Trimethylaluminum (AlMe₃)

-

Anhydrous toluene

-

Standard laboratory glassware

Procedure:

-

Dissolve the desired amine (2.0 eq) in anhydrous toluene in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add trimethylaluminum (2.0 M in toluene, 2.0 eq) and stir for 30 minutes at room temperature.

-

Add a solution of this compound (1.0 eq) in anhydrous toluene to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 12-24 hours, monitoring by TLC.

-

Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of Rochelle's salt.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the crude amide by column chromatography or recrystallization.

The EOM group can be removed under acidic conditions to yield the free imidazole.

Protocol: Acidic Deprotection

Materials:

-

N-ethoxymethyl protected imidazole derivative

-

Hydrochloric acid (HCl) in an organic solvent (e.g., 4 M HCl in dioxane) or trifluoroacetic acid (TFA)

-

Anhydrous solvent (e.g., dichloromethane, dioxane)

Procedure:

-

Dissolve the N-EOM protected imidazole in the chosen anhydrous solvent.

-

Add the acidic solution (e.g., 4 M HCl in dioxane or TFA) and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize with a base (e.g., saturated NaHCO₃) and extract the product with an appropriate organic solvent.

-

Dry the organic layer and concentrate to obtain the deprotected imidazole.

Hypothetical Signaling Pathway Involvement

Imidazole-based compounds are known to interact with various biological targets. For instance, a hypothetical API derived from this intermediate could act as an antagonist for a G-protein coupled receptor (GPCR).

Caption: Hypothetical GPCR signaling pathway.

Summary of Key Reactions and Data

The following table summarizes the key transformations and hypothetical quantitative data for the use of this compound as a pharmaceutical intermediate.

| Reaction | Starting Material | Key Reagents | Product | Hypothetical Yield |

| N-Ethoxymethylation | Ethyl 1H-imidazole-4-carboxylate | NaH, CEM-Cl | This compound | 75-85% |

| Amidation | This compound | R-NH₂, AlMe₃ | N-substituted-1-(ethoxymethyl)-1H-imidazole-4-carboxamide | 60-80% |

| Deprotection | N-(ethoxymethyl)-imidazole derivative | HCl or TFA | N-H imidazole derivative | >90% |

Disclaimer: The experimental protocols and applications described herein are proposed based on established chemical principles. Researchers should conduct their own optimization and validation studies. All laboratory work should be performed with appropriate safety precautions.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate

Introduction

Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate is an imidazole derivative of interest in pharmaceutical research and development. Imidazole-containing compounds are crucial in various biological processes and form the core structure of many therapeutic agents.[1] Accurate and robust analytical methods are therefore essential for the quantification and purity assessment of such compounds. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of imidazole derivatives due to its applicability to a broad range of polar and non-polar compounds.[2] This application note presents a representative HPLC method for the analysis of this compound, suitable for quality control and research purposes.

Quantitative Data Summary

A summary of the proposed HPLC method parameters is provided in the table below. This method is based on common practices for the analysis of imidazole derivatives and is expected to provide good resolution and sensitivity.[3][4]

| Parameter | Recommended Condition |

| Chromatographic System | HPLC with a Diode Array Detector (DAD) or UV Detector |

| Column | Reversed-Phase C18 column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.025 M Potassium Dihydrogen Phosphate (KH2PO4) buffer (pH 3.2, adjusted with phosphoric acid) in a 40:60 (v/v) ratio |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm (or determined by UV scan of the analyte) |

| Run Time | Approximately 10 minutes |

Experimental Protocol

This protocol provides a step-by-step guide for the HPLC analysis of this compound.

1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (KH2PO4) (analytical grade)

-

Phosphoric acid (analytical grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade, for cleaning)

2. Instrument and Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Analytical balance

-

pH meter

-

Sonicator

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

3. Preparation of Solutions

-

Mobile Phase (Acetonitrile:KH2PO4 Buffer (40:60, v/v), pH 3.2):

-

Dissolve 3.4 g of KH2PO4 in 1000 mL of HPLC grade water to prepare a 0.025 M solution.

-

Adjust the pH of the KH2PO4 solution to 3.2 using phosphoric acid.

-

Filter the buffer solution through a 0.45 µm membrane filter.

-

Mix 400 mL of acetonitrile with 600 mL of the prepared KH2PO4 buffer.

-

Degas the mobile phase using a sonicator or an online degasser.

-

-

Standard Stock Solution (e.g., 1000 µg/mL):

-

Accurately weigh approximately 25 mg of this compound reference standard.

-

Transfer it to a 25 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for calibration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Solution:

-

Accurately weigh a suitable amount of the sample containing this compound.

-

Dissolve it in a known volume of the mobile phase to obtain a theoretical concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

4. HPLC System Setup and Analysis

-

Set up the HPLC system with the specified column and mobile phase.

-

Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Set the column temperature to 30 °C and the detection wavelength to 230 nm.

-

Inject 10 µL of each working standard solution and the sample solution.

-

Record the chromatograms and integrate the peak areas.

5. Data Analysis

-

Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

-

Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²). The R² value should be > 0.995 for good linearity.

-

Determine the concentration of this compound in the sample solution using the calibration curve.

Experimental Workflow Diagram

Caption: HPLC analysis workflow for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Application Notes & Protocols: NMR Analysis of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals